Superior PMX Inhibitory Potency Conferred by Macrocyclization
Antimalarial Agent 31 (compound 7k) demonstrates a 10-fold improvement in PMX inhibitory potency compared to its direct acyclic analogue [1]. This enhancement is attributed to the macrocyclic linker between the S1 phenyl group and S3 amide, which stabilizes the inhibitor's bioactive conformation and promotes a unique, partially closed conformation of the PMX active site upon binding [REFS-1, REFS-2].
| Evidence Dimension | PMX inhibitory potency (Fold-improvement) |
|---|---|
| Target Compound Data | 10-fold improvement |
| Comparator Or Baseline | Acyclic analogue (unnamed) |
| Quantified Difference | 10-fold increase in potency |
| Conditions | In vitro enzymatic assay comparing macrocyclic 7k to its acyclic precursor. |
Why This Matters
This direct comparative data quantifies the value of the macrocyclic scaffold, demonstrating that Antimalarial Agent 31 is not a generic PMX inhibitor but a structurally optimized lead compound with significantly enhanced target engagement.
- [1] Kovada, V.; Withers-Martinez, C.; Bobrovs, R.; et al. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity. J. Med. Chem. 2023, 66, 15, 10658–10680. View Source
- [2] Withers-Martinez, C.; et al. Structural Plasticity of Plasmodium falciparum Plasmepsin X to Accommodate Binding of Potent Macrocyclic Hydroxyethylamine Inhibitors. J. Mol. Biol. 2025, 437, 10, 169062. View Source
